Hexachlorodisilane (Si2Cl6) is a colorless liquid at room temperature with a pungent odor. [] It is a member of the chlorosilane family, compounds containing silicon-silicon bonds with chlorine substituents. [, , ] Hexachlorodisilane serves as a valuable precursor in various scientific research applications, including the synthesis of other silicon-containing compounds, deposition of silicon-based thin films, and exploration of fundamental chemical reactions. [, , , , , , , , ]
Hexachlorodisilane is a chemical compound with the molecular formula Si₂Cl₆, also known as disilicon hexachloride. It has a molecular weight of 268.89 grams per mole and is characterized as a colorless liquid. This compound is primarily utilized in high-tech industries, particularly in the production of semiconductors and thin films through chemical vapor deposition processes. Hexachlorodisilane is notable for its high purity, often exceeding 99.99%, which is critical for applications requiring high-quality silicon layers in integrated circuits and microelectronics .
Hexachlorodisilane can be sourced from chlorinated polysilanes through oxidative cleavage methods, where chlorine gas is used to break down these polysilanes into hexachlorodisilane and other products. The classification of hexachlorodisilane falls under organosilicon compounds, specifically as a chlorosilane, which are essential in various chemical synthesis processes .
The predominant method for synthesizing hexachlorodisilane involves the oxidative cleavage of chlorinated polysilanes. This process typically requires the following conditions:
The synthesis process can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to determine the branching points and hydrogen content in the starting materials. Infrared spectroscopy can also be employed to analyze the product's purity and confirm the formation of hexachlorodisilane .
Hexachlorodisilane consists of two silicon atoms bonded together with six chlorine atoms attached to these silicon atoms. The structural representation can be denoted as follows:
This structure highlights the symmetrical arrangement of chlorine atoms around the silicon framework, contributing to its reactivity and properties in chemical processes .
Hexachlorodisilane undergoes various chemical reactions, particularly hydrolysis when exposed to moisture. The hydrolysis reaction can be represented as follows:
This reaction leads to the formation of silanol groups and hydrochloric acid. The hydrolyzed products can exhibit shock sensitivity due to their structural integrity being compromised under certain conditions .
Research indicates that during hydrolysis, shock sensitivity is influenced by the silicon-to-oxygen ratio in the resulting deposits. Shock tests have shown that these deposits can ignite under specific conditions, necessitating careful handling and storage protocols .
The mechanism by which hexachlorodisilane acts involves its role as a precursor in chemical vapor deposition processes. When vaporized and introduced into a deposition chamber, it decomposes to form silicon-containing films on substrates.
The general mechanism can be summarized as follows:
This process allows for precise control over film thickness and composition, critical for modern electronic devices .
These properties make hexachlorodisilane a valuable yet hazardous material in semiconductor manufacturing .
Hexachlorodisilane is primarily employed in:
Its ability to form high-quality silicon layers makes it indispensable in the electronics industry, particularly for integrated circuits and advanced microelectronics applications .
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